molecular formula C11H17NO3 B1433881 Tert-butyl 2-ethynylmorpholine-4-carboxylate CAS No. 1416229-07-6

Tert-butyl 2-ethynylmorpholine-4-carboxylate

Cat. No.: B1433881
CAS No.: 1416229-07-6
M. Wt: 211.26 g/mol
InChI Key: JBOKXNRQCWCOJH-UHFFFAOYSA-N
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Description

Tert-butyl 2-ethynylmorpholine-4-carboxylate is a chemical compound with the CAS Number: 1416229-07-6 . It has a molecular weight of 211.26 and is typically in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h1,9H,6-8H2,2-4H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic phenolic antioxidants (SPAs), including compounds similar to Tert-butyl 2-ethynylmorpholine-4-carboxylate, are used across various industries to retard oxidative reactions and extend product shelf life. Research by Liu and Mabury (2020) highlights the widespread environmental occurrence of SPAs and their detection in human tissues, suggesting potential human exposure through food intake, dust ingestion, and personal care products. Toxicity studies indicate liver toxicity, endocrine disruption, and carcinogenic potential for some SPAs, calling for the development of novel SPAs with reduced environmental impact (Liu & Mabury, 2020).

Antioxidant Activity Analysis

The study of antioxidants, including those structurally related to this compound, is crucial for applications in food engineering, medicine, and pharmacy. Munteanu and Apetrei (2021) review various tests used to determine antioxidant activity, including chemical and electrochemical methods. This research aids in the analysis of antioxidant capacity in complex samples, important for developing antioxidants with specific applications (Munteanu & Apetrei, 2021).

Environmental Degradation and Toxicity

The environmental fate and biodegradation of ethers such as ethyl tert-butyl ether (ETBE), related to this compound, are discussed by Thornton et al. (2020). This review covers microbial degradation pathways in soil and groundwater, indicating the complexity of biodegradation processes and highlighting the need for further research to understand and mitigate environmental impacts (Thornton et al., 2020).

Potential Applications in Organic Synthesis

Research on synthetic routes, such as the synthesis of vandetanib, a cancer drug, often involves intermediates structurally related to this compound. Mi (2015) analyzes different synthetic routes, indicating the importance of such compounds in the development of industrial-scale synthetic processes for pharmaceuticals (Mi, 2015).

Properties

IUPAC Name

tert-butyl 2-ethynylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h1,9H,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOKXNRQCWCOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416229-07-6
Record name 4-morpholinecarboxylic acid,2-ethynyl-,1,1-dimethyl ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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